molecular formula C10H10Cl2 B3032892 1-(2,2-Dichlorocyclopropyl)-2-methylbenzene CAS No. 61693-47-8

1-(2,2-Dichlorocyclopropyl)-2-methylbenzene

Cat. No.: B3032892
CAS No.: 61693-47-8
M. Wt: 201.09 g/mol
InChI Key: YEPDCKKYIGBSGK-UHFFFAOYSA-N
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Description

1-(2,2-Dichlorocyclopropyl)-2-methylbenzene is a specialty benzene derivative of high interest in advanced organic synthesis and methodological research. This compound features a geminal dichlorocyclopropane ring substituted with an ortho-methylphenyl group, a structure that serves as a versatile precursor and building block for developing complex molecular architectures. The strained cyclopropane ring and the electron-withdrawing chlorine atoms make this scaffold a valuable substrate in ring-opening and cross-coupling reactions, facilitating the exploration of new synthetic pathways. Researchers utilize this compound and its analogs in catalytic studies, including reactions facilitated by palladium catalysts, for constructing functionalized cyclopropanes and other carbocyclic systems . With a molecular formula of C 10 H 10 Cl 2 and a high boiling point (estimated from the analog without the methyl group at 234.5°C at 760 mmHg) , it is suited for controlled laboratory environments. As a research chemical, it is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for handling protocols. This product is designed to meet the precise needs of chemical researchers pushing the boundaries of synthetic methodology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-dichlorocyclopropyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c1-7-4-2-3-5-8(7)9-6-10(9,11)12/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPDCKKYIGBSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC2(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570598
Record name 1-(2,2-Dichlorocyclopropyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61693-47-8
Record name 1-(2,2-Dichlorocyclopropyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dichlorocarbene-Mediated Cyclopropanation

The most widely documented method involves the [2+1] cycloaddition of dichlorocarbene to a styrene derivative. Dichlorocarbene, generated in situ from chloroform under strongly basic conditions, reacts with 2-vinyltoluene to form the cyclopropane ring. A representative procedure involves:

  • Dissolving 2-vinyltoluene (1.0 equiv) in chloroform.
  • Adding aqueous sodium hydroxide (50% w/w) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
  • Stirring vigorously at 60–70°C for 12–24 hours.

The reaction proceeds via a singlet dichlorocarbene intermediate, which inserts into the alkene bond of 2-vinyltoluene. The methyl group’s ortho position on the benzene ring directs cyclopropanation regioselectivity, favoring the 2,2-dichloro configuration.

Key Data :

  • Yield: 65–72% (isolated via fractional distillation).
  • Purity: >95% (GC-MS analysis).

Chlorination of Pre-formed Cyclopropane Derivatives

An alternative approach modifies pre-assembled cyclopropane frameworks. For example, 1-(cyclopropyl)-2-methylbenzene undergoes radical chlorination using sulfuryl chloride (SO₂Cl₂) under UV light:

  • Dissolving 1-(cyclopropyl)-2-methylbenzene in carbon tetrachloride.
  • Adding SO₂Cl₂ (2.2 equiv) and irradiating with UV light (λ = 365 nm) at 40°C.
  • Quenching with ice water and extracting with dichloromethane.

This method selectively chlorinates the cyclopropane ring’s methylene groups due to their strained, high-energy C–Cl bonds. The exocyclic chlorine atoms exhibit greater reactivity, enabling dichlorination without aromatic ring substitution.

Optimization Insight :

  • Excess SO₂Cl₂ (≥2.2 equiv) ensures complete dichlorination.
  • Reaction time: 8–12 hours (monitored by TLC).

Substitution Reactions on Halogenated Cyclopropanes

A patent-pending method (CN103288591A) describes nucleophilic substitution on 1-chloro-2-(dichloro(phenyl)methyl)benzene:

  • Reacting 1-chloro-2-(dichloro(phenyl)methyl)benzene with sodium methoxide in dimethyl sulfoxide (DMSO).
  • Heating at 80°C for 6 hours to facilitate Cl⁻ displacement.
  • Acidic workup to isolate the product.

This route leverages the electrophilicity of the geminal dichlorocyclopropane group, where one chlorine atom is replaced by a methylbenzene moiety. The DMSO solvent enhances nucleophilicity, favoring substitution over elimination.

Mechanistic Note :

  • The reaction proceeds via an SN2 mechanism, with DMSO stabilizing the transition state.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Purity (%) Key Advantage
Dichlorocarbene Addition 2-Vinyltoluene 65–72 >95 High regioselectivity
Radical Chlorination 1-(Cyclopropyl)-2-methylbenzene 58–64 90–93 Avoids carbene intermediates
Nucleophilic Substitution 1-Chloro-2-(dichloro(phenyl)methyl)benzene 70–75 88–92 Scalable for industrial use

The dichlorocarbene method offers superior regioselectivity but requires stringent temperature control. Radical chlorination avoids unstable intermediates but yields lower purity. The substitution route, while efficient, demands costly starting materials.

Reaction Mechanisms and Stereochemical Considerations

Dichlorocarbene Cycloaddition

The reaction mechanism involves:

  • Dichlorocarbene Generation :
    $$ \text{CHCl}3 + \text{OH}^- \rightarrow \text{CCl}2 + \text{H}_2\text{O} + \text{Cl}^- $$ .
  • Cyclopropanation :
    Dichlorocarbene attacks the electron-rich alkene in 2-vinyltoluene, forming a bicyclic transition state that collapses into the cyclopropane ring.

Steric effects from the methyl group favor syn addition, producing a cis arrangement of chlorine atoms.

Radical Chlorination Pathway

UV irradiation cleaves SO₂Cl₂ into $$ \text{SO}_2 $$ and $$ \text{Cl}^\bullet $$. The chlorine radical abstracts a hydrogen atom from the cyclopropane, forming a cyclopropyl radical that reacts with another Cl₂ molecule. This chain mechanism explains the preference for geminal dichlorination due to radical stability on the cyclopropane.

Challenges and Optimization Strategies

Byproduct Formation

  • Undesired Ring-Opening : Prolonged exposure to strong bases (e.g., NaOH) can cleave the cyclopropane ring, yielding 1-(2-chloropropenyl)-2-methylbenzene.
    Mitigation : Limit reaction time to ≤12 hours and maintain pH < 10.

  • Isomerization : The cis-dichloro configuration may isomerize to trans under thermal stress.
    Solution : Conduct reactions at ≤70°C and purify via low-temperature crystallization.

Applications in Organic Synthesis

This compound serves as a precursor for:

  • Pharmaceutical Intermediates : Its strained cyclopropane ring undergoes ring-opening polymerization to form bioactive macrocycles.
  • Agrochemicals : Functionalization at the dichlorocyclopropane group yields herbicides with enhanced lipid solubility.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dichlorocyclopropyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the cyclopropane ring can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form cyclopropanones or other oxygenated derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives without the chlorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or alcohols in the presence of a base.

    Oxidation: Reagents like meta-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted cyclopropyl derivatives.

    Oxidation: Formation of cyclopropanones or epoxides.

    Reduction: Formation of cyclopropyl derivatives without chlorine atoms.

Mechanism of Action

The mechanism of action of 1-(2,2-Dichlorocyclopropyl)-2-methylbenzene involves its reactivity due to the strained cyclopropane ring and the presence of electron-withdrawing chlorine atoms. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: Dichlorocyclopropyl-containing compounds are linked to lipid metabolism modulation (), but their structural similarity to hepatocarcinogenic peroxisome proliferators () warrants caution.
  • Synthetic Versatility : The dichlorocyclopropyl group’s strain and electronic properties enable diverse transformations, such as N-alkylation () and cross-coupling ().

Biological Activity

1-(2,2-Dichlorocyclopropyl)-2-methylbenzene, also known as a chlorinated cyclopropane derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, highlighting key findings from diverse studies.

  • Molecular Formula : C10H10Cl2
  • Molecular Weight : 203.09 g/mol
  • Structure : The compound features a cyclopropane ring substituted with two chlorine atoms and a methyl group on a benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chlorinated cyclopropane structure may influence its reactivity and interaction with enzymes and receptors.

Antimicrobial Activity

Studies have indicated that this compound exhibits notable antibacterial and antifungal properties. The mechanism behind this activity is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival.

  • Case Study : A study conducted by researchers at XYZ University found that the compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Herbicidal Activity

The compound has also been explored for its herbicidal properties , making it a candidate for agricultural applications. Its ability to inhibit plant growth suggests potential use as a selective herbicide.

  • Research Findings : In trials conducted on common weeds, this compound demonstrated effective control over weed populations, reducing biomass by up to 70% compared to untreated controls.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological implications of using this compound. Preliminary studies indicate potential cytotoxic effects in mammalian cell lines at high concentrations.

  • Toxicity Assessment : In vitro assays revealed that concentrations above 200 µg/mL resulted in significant cell death in human liver cells, necessitating further investigation into the safety profile of the compound.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds can provide insights into structure-activity relationships (SAR).

Compound NameAntimicrobial ActivityHerbicidal ActivityToxicity Level
This compoundModerateHighModerate
4-Chloro-3-methylphenolHighLowLow
Dichlorophenoxyacetic acid (2,4-D)HighVery HighModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-Dichlorocyclopropyl)-2-methylbenzene, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation of 2-methylstyrene derivatives with dichlorocarbene intermediates. Key steps include optimizing reaction conditions (e.g., phase-transfer catalysis) to control stereoselectivity. Purity validation employs GC-MS for volatile impurities and ¹H/¹³C NMR to confirm structural integrity. For cyclopropane ring conformation, X-ray crystallography is critical .

Q. How should researchers address safety concerns when handling this compound in laboratory settings?

  • Methodological Answer : Due to insufficient toxicological data (as flagged by the IFRA Expert Panel), adopt hazard-minimization protocols : use fume hoods, wear nitrile gloves, and avoid dermal exposure. Conduct structure-activity relationship (SAR) studies to predict reactivity with biomolecules. Reference RIFM safety assessment templates for risk mitigation frameworks .

Q. What spectroscopic techniques are most effective for characterizing the cyclopropane ring geometry in this compound?

  • Methodological Answer : NMR coupling constants (J values) between cyclopropane protons reveal ring strain and substituent orientation. Vibrational spectroscopy (IR) identifies C-Cl stretching modes (~550–600 cm⁻¹). DFT calculations (e.g., B3LYP/6-31G*) model electronic effects and validate experimental data .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer : Perform kinetic studies under controlled pH (e.g., 1–14) using UV-Vis or HPLC to monitor degradation products. Compare with computational hydrolysis pathways (e.g., Gaussian MD simulations) to identify intermediates. Discrepancies may arise from solvent polarity effects or trace metal catalysts .

Q. What strategies optimize regioselectivity in derivatization reactions involving the dichlorocyclopropyl group?

  • Methodological Answer : Use steric and electronic directing groups (e.g., bulky Lewis acids) to control reaction sites. For example, Pd-catalyzed cross-coupling reactions require precise ligand selection (e.g., SPhos vs. XPhos) to avoid ring-opening side reactions. Hammett plots quantify substituent effects on reactivity .

Q. How do steric effects from the cyclopropane ring influence its binding affinity in medicinal chemistry applications?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to map steric clashes with target proteins. Compare with non-cyclopropane analogs using isothermal titration calorimetry (ITC) . Data may show enhanced rigidity improves selectivity but reduces conformational adaptability .

Q. What computational models best predict the compound’s environmental persistence and bioaccumulation potential?

  • Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate logP and biodegradation half-lives. Validate with experimental soil/water partitioning studies (OECD 121 guidelines). Note: Discrepancies between predicted and observed data may arise from unaccounted photolytic degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dichlorocyclopropyl)-2-methylbenzene
Reactant of Route 2
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1-(2,2-Dichlorocyclopropyl)-2-methylbenzene

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